N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide
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Overview
Description
N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a triazine ring, and a fluorobenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide typically involves multiple steps. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a solvent such as toluene at elevated temperatures (around 70°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance the reaction rate and yield. For instance, lead acetate has been shown to be an effective catalyst for the amidation reactions involving dimethylamino compounds . The process typically includes steps such as solvent removal, purification, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorobenzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted sulfonamides .
Scientific Research Applications
N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Used in peptide synthesis and other coupling reactions.
3,3’-Iminobis(N,N-dimethylpropylamine): Another similar compound with applications in polymer chemistry.
Uniqueness
N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .
Properties
Molecular Formula |
C14H22FN5O2S |
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Molecular Weight |
343.42 g/mol |
IUPAC Name |
N-[3-[3-(dimethylamino)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H22FN5O2S/c1-19(2)8-3-9-20-10-16-14(17-11-20)18-23(21,22)13-6-4-12(15)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,16,17,18) |
InChI Key |
ZWVVJSCNMGGZSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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